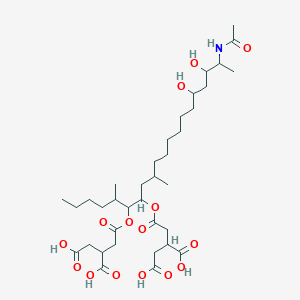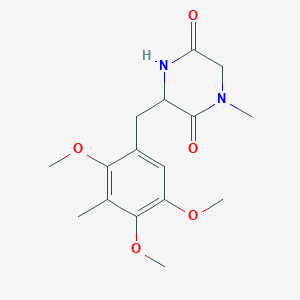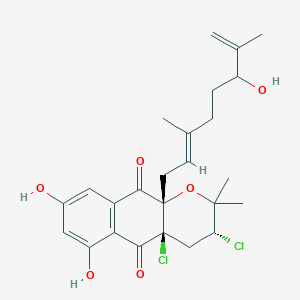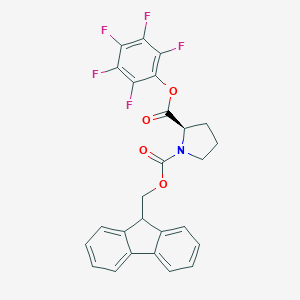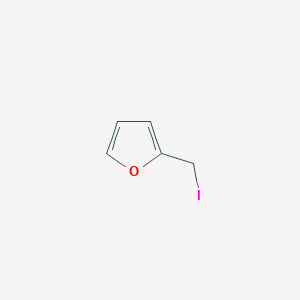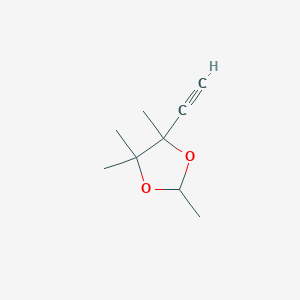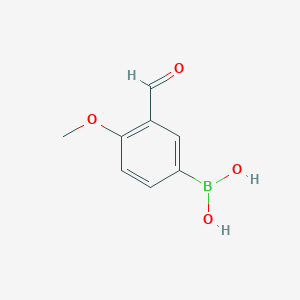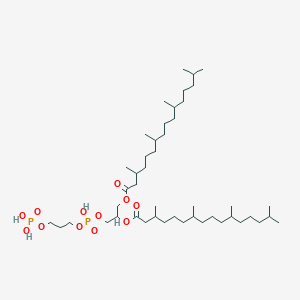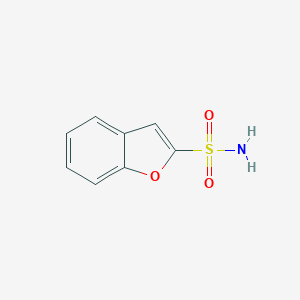![molecular formula C9H11FN2O4 B055719 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 124424-25-5](/img/structure/B55719.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound also known as 2'-fluoro-2'-deoxyuridine (FUDR). It is a nucleoside analogue that has been widely used in scientific research for its ability to inhibit DNA synthesis and replication.
Wirkmechanismus
FUDR is a nucleoside analogue that is incorporated into DNA during replication, leading to the termination of DNA synthesis. FUDR is phosphorylated by cellular enzymes to form FUDR monophosphate, which is further phosphorylated to form FUDR triphosphate. FUDR triphosphate competes with deoxyuridine triphosphate (dUTP) for incorporation into DNA by DNA polymerase. Once incorporated, FUDR triphosphate inhibits further DNA synthesis, leading to the termination of DNA replication.
Biochemische Und Physiologische Effekte
FUDR has been found to have both biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. FUDR has also been found to have immunomodulatory effects, leading to the activation of immune cells and the suppression of tumor growth. In addition, FUDR has been found to have anti-inflammatory effects, leading to the reduction of inflammation in various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
FUDR has several advantages for lab experiments, including its ability to inhibit DNA synthesis and replication, its effectiveness against cancer cells and viruses, and its ability to induce apoptosis in cancer cells. However, FUDR also has several limitations, including its potential toxicity to normal cells, its narrow therapeutic window, and its potential for drug resistance.
Zukünftige Richtungen
There are several future directions for research on FUDR, including the development of new FUDR analogues with increased efficacy and reduced toxicity, the investigation of FUDR's effects on immune cells and inflammation, and the exploration of FUDR's potential in combination therapies with other anticancer drugs. Additionally, further research is needed to elucidate the mechanisms of FUDR's effects on DNA synthesis and replication, as well as its potential for drug resistance.
Synthesemethoden
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves the reaction of 2'-deoxyuridine with tetrafluoroboric acid in acetonitrile. The reaction yields FUDR as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
FUDR has been used in various scientific research applications, including cancer research, virology, and genetics. It has been found to be effective in inhibiting the growth of cancer cells by interfering with DNA synthesis and replication. FUDR has also been used as an antiviral agent against herpes simplex virus and human immunodeficiency virus (HIV). In genetics research, FUDR has been used to study the effects of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
124424-25-5 |
|---|---|
Produktname |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Molekularformel |
C9H11FN2O4 |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



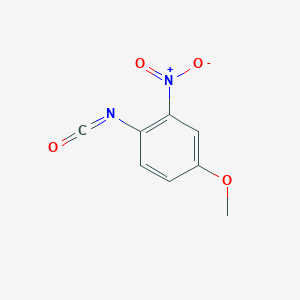
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
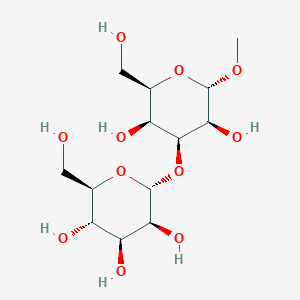
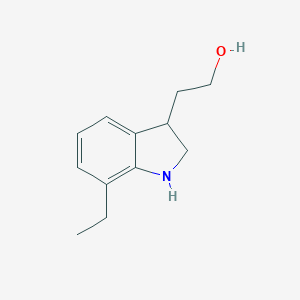
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
